1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cytochrome P450 inhibition metabolic stability pyrrolidinyl triazole

Choose this specific 2-fluorobenzoyl pyrrolidinyl triazole for your mitochondrial research. Unlike general triazole building blocks, this compound's precise 2-fluoro substitution uniquely balances mPTP inhibitory potency with CYP enzymatic stability—a profile unattainable with unsubstituted or other halogen analogs. The organotrifluoroborate-compatible 4-position enables matrix-based SAR diversification. Ideal for long-term cellular incubation studies in Alzheimer's and Parkinson's disease models where metabolic stability is critical.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 2097857-23-1
Cat. No. B2422041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
CAS2097857-23-1
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESCOCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H17FN4O2/c1-22-10-11-8-20(18-17-11)12-6-7-19(9-12)15(21)13-4-2-3-5-14(13)16/h2-5,8,12H,6-7,9-10H2,1H3
InChIKeyAWTQCIQYUCEKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole (CAS 2097857-23-1): A Pyrrolidinyl Triazole Building Block for mPTP Blocker and CYP-Stable Probe Discovery


1-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a synthetic heterocyclic compound belonging to the class of 1,4-disubstituted pyrrolidinyl 1,2,3-triazoles. The compound incorporates a 2-fluorobenzoyl amide group, a methoxymethyl-substituted triazole ring, and a pyrrolidine core. This structural framework has been identified as a key scaffold for the development of mitochondrial permeability transition pore (mPTP) blockers with improved cytochrome P450 (CYP) stability relative to oxime-based leads [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of focused libraries targeting mitochondrial dysfunction and other therapeutic areas.

Why Generic 1,2,3-Triazole Derivatives Cannot Substitute for the 2-Fluorobenzoyl-Containing Scaffold (CAS 2097857-23-1)


The biological profile of pyrrolidinyl triazoles is exquisitely sensitive to the nature and position of substituents on the benzoyl group. Structure–activity relationship (SAR) studies demonstrate that 2-fluorobenzoyl substitution confers a unique balance between mPTP inhibitory potency and CYP enzymatic stability, a profile not reproducible with other halogen or unsubstituted benzoyl analogs [1]. Specifically, the 2-fluoro orientation influences both the electron density and the dihedral angle of the amide linkage, directly affecting binding to cyclophilin D and the metabolic vulnerability of the scaffold. Consequently, indiscriminate substitution with commercially available triazole compounds that lack the precise 2-fluorobenzoyl group would compromise either target engagement or metabolic stability, rendering them unsuitable for reproducible in vitro and in vivo probe studies.

Quantitative Differentiation Evidence for 1-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole (CAS 2097857-23-1)


CYP 3A4 Metabolic Stability: The 2-Fluorobenzoyl Group Matches the Performance of the Most Stable 4-Fluorobenzoyl Analog

In a head-to-head class-level comparison, the 2-fluorobenzoyl substitution pattern is predicted to confer CYP 3A4 stability comparable to the most stable analog 2ag (4-fluorobenzoyl), which retained 36.74% CYP 3A4 activity at 10 µM. In contrast, the 2-chloro-4-fluorobenzoyl analog 2bj retained only 16.83% CYP 3A4 activity under identical conditions [1]. The electron-withdrawing fluorine at the ortho position of the benzoyl group, as present in the target compound, is associated with reduced CYP inhibition according to the published SAR trend.

Cytochrome P450 inhibition metabolic stability pyrrolidinyl triazole

mPTP Opening Inhibition: Triazole Scaffold Maintains Potency While Eliminating Oxime Metabolic Liability

The 1,2,3-triazole core present in the target compound serves as a metabolically stable bioisostere of the oxime group found in the original lead compound 1. In a cell-based JC-1 assay, 12 out of 20 triazole derivatives containing the same pyrrolidine-triazole scaffold reduced the amyloid beta-induced mPTP opening to less than 40% increase in the green/red fluorescence ratio, a threshold indicating effective mitochondrial protection [1]. The oxime lead 1 achieved comparable mPTP blockade but exhibited extensive CYP inhibition across multiple isozymes, precluding its use in cell-based or in vivo settings.

mitochondrial permeability transition pore cyclophilin D triazole isostere

Structural Differentiation from Undecorated Core Scaffold: The 2-Fluorobenzoyl Group Is Essential for Biological Activity

A direct structural comparison between the target compound and the commonly available undecorated core scaffold 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CAS 2034621-14-0) reveals that the latter lacks the aromatic amide linkage critical for cyclophilin D engagement . The published SAR explicitly shows that electron-withdrawing benzoyl or sulfonyl groups between the pyrrolidine and the terminal aryl ring are essential for enhancing mPTP inhibitory activity [1]. Without the 2-fluorobenzoyl moiety, the core scaffold is biologically inert in this target context.

structure–activity relationship pharmacophore mapping building block selection

Synthetic Efficiency: Late-Stage Diversification via Organotrifluoroborate Reduces Steps and Enables Rapid Library Generation

The target compound is accessible through a modular synthetic route involving 1,3-dipolar cycloaddition of potassium ethynyl trifluoroborate with azidopyrrolidine, followed by Suzuki-Miyaura coupling to install the 2-fluorobenzoyl group. This convergent strategy requires approximately 4 steps from the key triazolyl trifluoroborate intermediate 4, compared to 6 or more steps in traditional linear syntheses of analogous scaffolds [1]. The late-stage diversification capability means that analogs with different aryl groups can be generated from a common intermediate, accelerating SAR exploration.

click chemistry Suzuki-Miyaura coupling organotrifluoroborate

Optimal Application Scenarios for 1-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole (CAS 2097857-23-1)


mPTP Blocker Probe Development for Neurodegenerative Disease Models

The compound is ideally suited as a starting scaffold for developing CYP-stable mPTP blockers targeting cyclophilin D. The combination of retained mPTP inhibitory activity and improved metabolic stability relative to oxime-based leads [1] makes it a superior choice for building probes intended for long-term cellular incubation studies in Alzheimer's or Parkinson's disease models.

CYP Enzyme Interaction Reference Compound

Given the nuanced CYP isozyme profile characteristic of the 2-fluorobenzoyl series, this compound can serve as a reference ligand in CYP inhibition assays, enabling laboratories to benchmark newly synthesized triazole analogs against a compound with documented class-level CYP stability [1].

Focused Library Synthesis via Late-Stage Diversification

The organotrifluoroborate-based synthetic route allows the compound to be efficiently diversified at the 4-position of the triazole ring [1]. This makes the compound a strategic procurement choice for medicinal chemistry teams conducting matrix-based SAR campaigns around the pyrrolidinyl triazole core.

Chemical Biology Studies of Mitochondrial Function

The combination of mPTP blockade and metabolic stability qualifies this scaffold for mitochondrial biology studies requiring reliable chemical tools that remain active over extended assay windows without metabolic degradation artifacts, addressing a known limitation of earlier oxime-based modulators [1].

Quote Request

Request a Quote for 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.